
Methyl 3-amino-6-bromo-2-methylbenzoate
Übersicht
Beschreibung
“Methyl 3-amino-6-bromo-2-methylbenzoate” is a chemical compound with the CAS Number: 750586-06-2 . It has a molecular weight of 244.09 and its molecular formula is C9H10BrNO2 . It is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-6-bromo-2-methylbenzoate” is represented by the InChI code: 1S/C9H10BrNO2/c1-5-6(10)3-4-7(11)8(5)9(12)13-2/h3-4H,11H2,1-2H3 . This indicates that the molecule contains a bromine atom (Br), a methyl group (CH3), an amino group (NH2), and a methyl ester group (CO2CH3).Physical And Chemical Properties Analysis
“Methyl 3-amino-6-bromo-2-methylbenzoate” is a white to yellow to brown solid or liquid . It has a molecular weight of 244.09 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Methyl 3-amino-6-bromo-2-methylbenzoate has been studied for its role in the synthesis of various chemical compounds. For example, it has been involved in the preparation of chloranthraniliprole, a pesticide, through a series of reactions including esterification, reduction, chlorination, and aminolysis (Zheng Jian-hong, 2012). Similarly, it has been used in the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, an intermediate in the production of anti-cancer drugs (Cao Sheng-li, 2004).
Pharmacological Research
In pharmacological research, derivatives of Methyl 3-amino-6-bromo-2-methylbenzoate have been examined for their potential applications. For instance, research has been conducted on benzo[b]thiophen derivatives, which include similar structures, to study their pharmacological properties (N. Chapman, K. Clarke, B. Gore, K. Sharma, 1971). Another study focused on derivatives for potential use in cancer treatment (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Molecular and Crystal Structure Analysis
Methyl 3-amino-6-bromo-2-methylbenzoate has been a subject of study in molecular and crystal structure analysis. Research in this area helps in understanding the physical and chemical properties of the compound, which is critical for its application in various fields (G. Brown, R. E. Marsh, 1963).
Vibrational Study and Molecular Properties
The compound has also been analyzed for its vibrational properties and molecular behavior. Such studies are essential for understanding the interaction of the compound at the molecular level, which can have implications in fields like material science and pharmacology (A. Saxena, Megha Agrawal, A. Gupta, 2015).
Solubility and Thermodynamics
Understanding the solubility and thermodynamic properties of Methyl 3-amino-6-bromo-2-methylbenzoate is crucial for its application in various fields, including pharmaceuticals and material science. Studies have focused on its solubility in different solvents and under varying conditions (K. Zherikova, A. A. Svetlov, N. Kuratieva, S. Verevkin, 2016).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
methyl 3-amino-6-bromo-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-5-7(11)4-3-6(10)8(5)9(12)13-2/h3-4H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAHVOLDFUBDMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)OC)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-6-bromo-2-methylbenzoate | |
CAS RN |
750586-06-2 | |
| Record name | methyl 3-amino-6-bromo-2-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

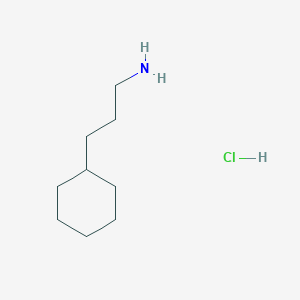
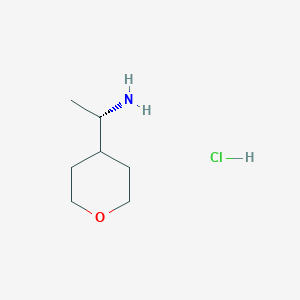
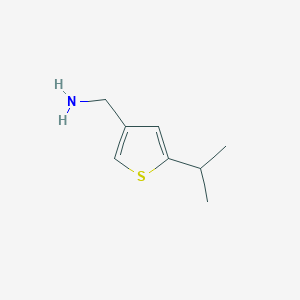

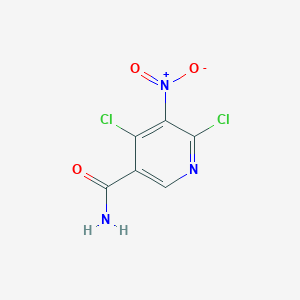
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol](/img/structure/B1428593.png)
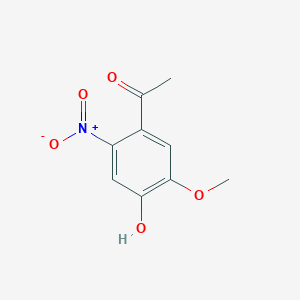
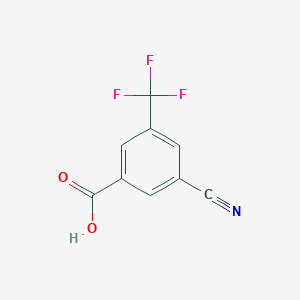
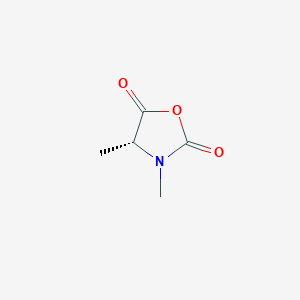
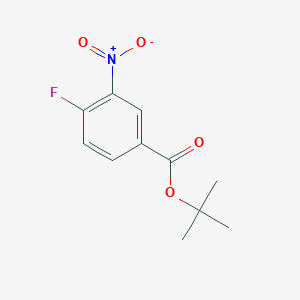
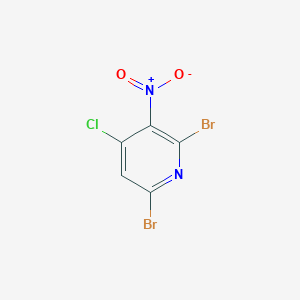
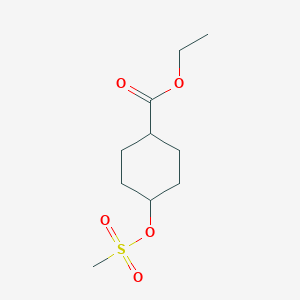
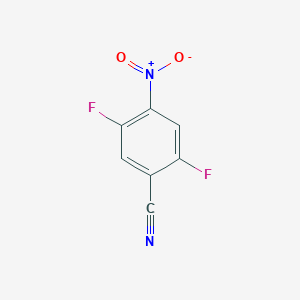
![Ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1428609.png)